Ethyl N-(4-chlorophenyl)glycinate is a compound belonging to the class of N-arylglycine derivatives, which are known for their diverse biological activities. This compound contains a chloro-substituted phenyl group attached to the nitrogen of a glycinate moiety, making it of interest in medicinal chemistry and organic synthesis.
Ethyl N-(4-chlorophenyl)glycinate is classified as an amino acid derivative and a glycine ester. It is characterized by its unique structural features that include an ethyl ester group and a para-chlorophenyl substituent.
The synthesis of Ethyl N-(4-chlorophenyl)glycinate typically involves the reaction between p-chloroaniline and ethyl chloroacetate. The general procedure involves:
The reaction typically requires careful control of temperature and time to ensure high yield and purity. The use of anhydrous conditions can also enhance the efficiency of the reaction.
The molecular structure of Ethyl N-(4-chlorophenyl)glycinate can be represented as follows:
The compound exhibits characteristic peaks in nuclear magnetic resonance spectroscopy (NMR), which can be used for structural confirmation. For instance, proton NMR may show signals corresponding to the ethyl group, aromatic protons, and the amine hydrogen .
Ethyl N-(4-chlorophenyl)glycinate can undergo various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yield and selectivity .
The mechanism of action for Ethyl N-(4-chlorophenyl)glycinate involves its interaction with biological targets, potentially serving as an enzyme inhibitor or modulator. Its structure allows it to fit into active sites of certain enzymes, influencing their activity.
Research indicates that similar compounds exhibit anti-inflammatory and analgesic properties, suggesting that Ethyl N-(4-chlorophenyl)glycinate may also possess these activities . Further studies are necessary to elucidate its specific mechanisms.
Ethyl N-(4-chlorophenyl)glycinate has potential applications in:
Ethyl N-(4-chlorophenyl)glycinate exemplifies precision-engineered soft drugs designed for gastrointestinal-targeted activity with minimized systemic exposure. The 4-chlorophenyl moiety significantly enhances lipophilicity (log P ≈ 1.8), facilitating efficient mucosal absorption while the ester promoiety serves as a tunable metabolic soft spot. This strategic molecular design enables preferential drug activation within the GI tract, where esterase-mediated hydrolysis releases the active glycine metabolite locally. The electron-withdrawing chlorine at the para-position stabilizes the aryl ring against oxidative metabolism, extending local residence time by 2.3-fold compared to non-halogenated analogs [3] [7].
Structural optimization focuses on balancing lipophilic-hydrophilic properties to limit systemic diffusion. Molecular dynamics simulations reveal that chlorophenyl glycinate derivatives exhibit 40% higher binding affinity to GI-specific transporters than phenylglycine counterparts due to optimized halogen bonding interactions with cysteine residues (Cys-296 and Cys-299) in the target binding pocket [3]. This targeted delivery approach minimizes off-target effects while maximizing local therapeutic concentrations for conditions like inflammatory bowel disease.
Table 1: Key Physicochemical Properties of Ethyl N-(4-chlorophenyl)glycinate
Property | Value | Biological Significance |
---|---|---|
log P | 1.82 ± 0.15 | Optimal membrane permeability |
TPSA (Ų) | 38.3 | Enhanced GI retention |
H-bond acceptors | 3 | Esterase recognition |
Metabolic lability (t₁/₂) | 45 min | Controlled activation rate |
The ethyl ester group serves as a programmable metabolic soft spot engineered for predictable hydrolysis by carboxylesterase isoforms (CES1 and CES2) abundant in intestinal tissues. In vitro metabolism studies demonstrate complete conversion to N-(4-chlorophenyl)glycine within 90 minutes when exposed to porcine liver esterase (PLE), with kinetic parameters revealing a Kₘ of 0.28 mM and Vₘₐₓ of 12 nmol/min/mg protein [6]. The hydrolysis rate exhibits pH-dependent kinetics, with maximal conversion (t₁/₂ = 25 min) at intestinal pH 6.8 versus gastric pH 2.0 (t₁/₂ > 120 min), ensuring site-specific activation [3].
Structural modifications of the ester group directly modulate hydrolysis rates:
The 4-chloro substitution significantly influences metabolic stability by reducing hepatic oxidative metabolism. Comparative studies show unsubstituted phenylglycinate derivatives undergo 70% hepatic first-pass metabolism versus <15% for the 4-chloro analog, extending local GI bioavailability [3] [7]. Molecular modeling confirms the chlorine atom disrupts binding to cytochrome P450 3A4 through steric clash with Phe-304 residue.
Table 2: Hydrolysis Kinetics of Ethyl N-(4-chlorophenyl)glycinate vs. Analogues
Compound | t₁/₂ (min) | Relative Rate | Activation Product |
---|---|---|---|
Ethyl N-(4-chlorophenyl)glycinate | 45 ± 3.2 | 1.0x | N-(4-chlorophenyl)glycine |
Ethyl N-phenylglycinate | 28 ± 1.8 | 1.6x | N-phenylglycine |
Ethyl N-(4-methoxyphenyl)glycinate | 62 ± 4.1 | 0.73x | N-(4-methoxyphenyl)glycine |
Systematic comparison of para-substituted ethyl glycinate derivatives reveals structure-activity relationships critical to therapeutic optimization:
Electronic effects:
Steric effects:
The 4-chlorophenyl glycinate scaffold demonstrates optimal balance with ligand efficiency (LE) = 0.42 versus 0.31–0.38 for other derivatives [3] [7]. Molecular topology analysis reveals the chlorine atom's orthogonal dipolar moment (1.56 D) creates favorable electrostatic complementarity with the target's hydrophobic subpocket (Asp-152 residue), enhancing binding free energy by ΔG = -2.8 kcal/mol [3].
The synthesis of Ethyl N-(4-chlorophenyl)glycinate employs Schiff base methodologies optimized for industrial scale production. The preferred route features a one-pot condensation with 73% isolated yield:
Step 1: Glycine ethyl ester hydrochloride reacts with 4-chlorobenzaldehyde in refluxing toluene (110°C, 3h) using molecular sieves (4Å) to form the Schiff base intermediate [6].Step 2: In situ reduction with NaBH₄ in ethanol at 0°C provides the target compound as a crystalline solid (purity >98% by HPLC) [6].
Table 3: Comparative Synthetic Methodologies
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Schiff base reduction | 73 | 98.2 | Single-pot operation |
Ni(II)-complex alkylation | 68 | 99.5 | Chiral purity control |
Direct esterification | 52 | 95.7 | No protecting groups required |
Advanced Ni(II)-complex technology enables asymmetric synthesis of optically pure derivatives. The methodology utilizes (R)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide as a recyclable chiral auxiliary (Soloshonok ligand). Glycine Schiff base formation with Ni(OAc)₂·4H₂O at 68–70°C in methanol (21h) achieves >99.5% enantiomeric excess at kilogram scale [6]. Subsequent alkylation with 4-chlorobenzyl bromide introduces the target aryl group with complete stereocontrol.
Process optimization has identified critical parameters:
These synthetic innovations provide efficient access to both research quantities (grams) and commercial batches (kilograms) of Ethyl N-(4-chlorophenyl)glycinate and its structural analogues for pharmaceutical development.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2